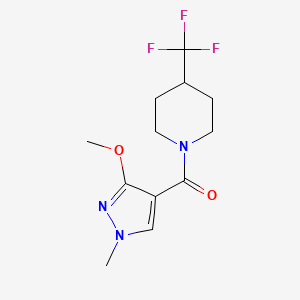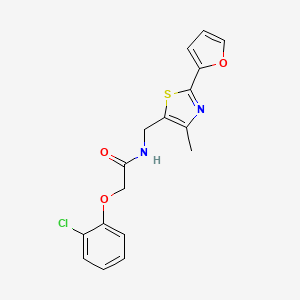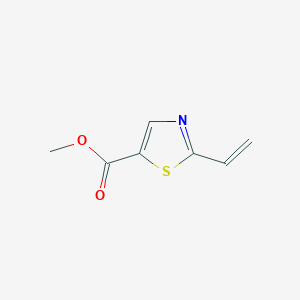
Methyl picolinimidate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl picolinimidate hydrochloride: is a chemical compound with the molecular formula C₇H₉ClN₂O . It is a derivative of picolinic acid and is commonly used in various chemical and biological applications. The compound is known for its ability to form stable complexes with metal ions, making it useful in various research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Methyl picolinimidate hydrochloride can be synthesized through a multi-step process involving the reaction of 2-cyanopyridine with sodium methoxide in anhydrous methanol. The reaction mixture is stirred overnight at room temperature, followed by the addition of acetic acid to neutralize the solution. The resultant product is then precipitated using diethyl ether and filtered to obtain crude methyl picolinimidate .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Methyl picolinimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under mild acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted picolinimidates, amines, and oxides, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl picolinimidate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the modification of proteins and nucleic acids for various biochemical studies.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of methyl picolinimidate hydrochloride involves its ability to form stable complexes with metal ions. This property is exploited in various applications, such as protein modification and catalysis. The compound interacts with metal ions through its imidate group, forming chelates that can alter the reactivity and stability of the metal ions .
相似化合物的比较
- Methyl iminopicolinate
- Methyl picolinate
- Picolinic acid
Comparison: Methyl picolinimidate hydrochloride is unique due to its imidate group, which provides distinct reactivity compared to other similar compounds like methyl picolinate and picolinic acid. The imidate group allows for the formation of stable metal complexes, making it particularly useful in coordination chemistry and catalysis .
属性
IUPAC Name |
methyl pyridine-2-carboximidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-10-7(8)6-4-2-3-5-9-6;/h2-5,8H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPLCNGZNRSUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentyl]oxirane-2-carboxamide](/img/structure/B2912360.png)

![(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2912363.png)

![N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline](/img/structure/B2912366.png)


![4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B2912373.png)
![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912375.png)
![2-[(1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2912377.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2912378.png)

![{1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2912380.png)

